5-Bromo-2-(5-methyl-2-imidazolyl)pyridine
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Overview
Description
5-Bromo-2-(5-methyl-2-imidazolyl)pyridine is a heterocyclic compound that features both a brominated pyridine ring and a substituted imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(5-methyl-2-imidazolyl)pyridine typically involves the bromination of 2-(5-methyl-2-imidazolyl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(5-methyl-2-imidazolyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazole ring.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-2-(5-methyl-2-imidazolyl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is utilized in the development of functional materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(5-methyl-2-imidazolyl)pyridine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity. Additionally, the brominated pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-methylpyridine
- 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine
- 2-(5-Methyl-2-imidazolyl)pyridine
Uniqueness
5-Bromo-2-(5-methyl-2-imidazolyl)pyridine is unique due to the presence of both a brominated pyridine ring and a substituted imidazole ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds .
Properties
Molecular Formula |
C9H8BrN3 |
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Molecular Weight |
238.08 g/mol |
IUPAC Name |
5-bromo-2-(5-methyl-1H-imidazol-2-yl)pyridine |
InChI |
InChI=1S/C9H8BrN3/c1-6-4-12-9(13-6)8-3-2-7(10)5-11-8/h2-5H,1H3,(H,12,13) |
InChI Key |
AUMRFATYTLEIQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1)C2=NC=C(C=C2)Br |
Origin of Product |
United States |
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